Ethoxy(fluoro)dimethylsilane
Description
Ethoxy(fluoro)dimethylsilane (chemical formula: C₄H₁₁FOSi) is an organosilicon compound featuring a silicon atom bonded to an ethoxy group (–OCH₂CH₃), a fluorine atom, and two methyl groups (–CH₃). This structure combines hydrolytic reactivity (from the ethoxy group) with enhanced thermal and chemical stability (imparted by the fluorine atom).
Properties
CAS No. |
20502-77-6 |
|---|---|
Molecular Formula |
C4H11FOSi |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
ethoxy-fluoro-dimethylsilane |
InChI |
InChI=1S/C4H11FOSi/c1-4-6-7(2,3)5/h4H2,1-3H3 |
InChI Key |
PRTJBJMHOQZJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxy(fluoro)dimethylsilane can be synthesized through several methods, including:
Direct Fluorination: This involves the reaction of dimethylsilane with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, can react with a fluorosilane precursor to form this compound.
Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across an unsaturated carbon-fluorine bond in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes due to their efficiency and scalability. The use of catalysts such as platinum or rhodium complexes is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Ethoxy(fluoro)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen or other substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, or other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkoxides, or amines.
Major Products:
Oxidation Products: Silanols, siloxanes.
Reduction Products: Dimethylsilane derivatives.
Substitution Products: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Ethoxy(fluoro)dimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of fluorinated organosilicon compounds, which are valuable in materials science and catalysis.
Biology: Utilized in the development of bio-compatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals and diagnostic agents.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethoxy(fluoro)dimethylsilane involves its ability to form stable bonds with various substrates. The presence of the fluoro group enhances the compound’s reactivity and stability, making it a valuable intermediate in many chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethoxy(fluoro)dimethylsilane belongs to a broader class of organosilicon compounds with tailored substituents for specific applications. Below is a detailed comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Key Substituents | Applications | Key Properties | |
|---|---|---|---|---|---|
| This compound | C₄H₁₁FOSi | –OCH₂CH₃, –F, 2×–CH₃ | Coupling agents, electrolytes, coatings | High hydrolytic reactivity, thermal stability, hydrophobicity | |
| Ethoxy(dimethyl)phenylsilane | C₁₀H₁₆OSi | –OCH₂CH₃, –C₆H₅, 2×–CH₃ | Coatings, adhesives, silicone rubber | Improved adhesion, water resistance | |
| MFSM2 (fluoro(3-(2-(2-methoxyethoxy)ethoxy)propyl) dimethylsilane) | C₁₁H₂₃FO₆Si | –F, –(CH₂)₃(OCH₂CH₂O)₂OCH₃, 2×–CH₃ | Non-flammable electrolytes | Enhanced electrolyte stability, low volatility | |
| Chlorodimethylsilane | C₂H₇ClSi | –Cl, 2×–CH₃ | SEI formation in lithium-ion batteries | High reactivity, gas suppression | |
| 3,5-Bis(trifluoromethyl)phenyldimethylsilane | C₁₄H₁₆F₆OSi | –OCH₂CH₃, –C₆H₃(CF₃)₂, 2×–CH₃ | Specialty synthesis intermediates | Aromatic stability, electron-withdrawing effects |
Key Differences in Reactivity and Performance
- Fluorine vs. Chlorine Substituents : The Si–F bond in this compound is stronger (bond energy ~552 kJ/mol) than Si–Cl (~464 kJ/mol), conferring greater thermal stability and resistance to hydrolysis compared to chlorosilanes. This makes fluorinated silanes preferable in high-temperature applications .
- Ethoxy vs. Phenyl Groups : Ethoxy(dimethyl)phenylsilane () exhibits lower hydrolytic reactivity than this compound due to the steric and electronic effects of the phenyl group. However, phenyl-substituted silanes excel in adhesion promotion for hydrophobic coatings .
- Polyether Chains in MFSM2 : MFSM2’s polyethylene glycol (PEG)-like chain enhances solubility in carbonate-based electrolytes, making it suitable for lithium-ion batteries. This compound lacks this chain but may offer superior hydrophobicity for surface modification .
Research Findings and Data
Thermal and Chemical Stability
- Thermogravimetric Analysis (TGA) : Fluorinated silanes typically degrade above 200°C, outperforming chlorosilanes (~150°C) and matching phenyl-substituted silanes .
- Hydrolytic Stability : this compound’s hydrolysis rate is slower than chlorosilanes but faster than phenylsilanes due to fluorine’s moderate electronegativity .
Spectroscopic Characterization
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